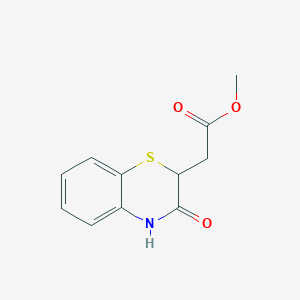

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Description

BenchChem offers high-quality Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQAENJTGPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349538 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-63-0 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master Guide: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

This technical guide provides a comprehensive analysis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS 7556-63-0) is a bicyclic heterocycle featuring a fused benzene and thiazine ring system.[1] It serves as a pivotal intermediate in the synthesis of bioactive compounds, particularly aldose reductase inhibitors (for diabetic complications) and non-steroidal anti-inflammatory drugs (NSAIDs) . Its unique chemical architecture—specifically the C2-acetate side chain and the N4-lactam functionality—provides versatile handles for late-stage functionalization, making it a high-value scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound exhibits a distinct polarity profile due to the lactam and ester functionalities, influencing its solubility and purification strategies.

| Property | Specification |

| IUPAC Name | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

| CAS Number | 7556-63-0 |

| Molecular Formula | C₁₁H₁₁NO₃S |

| Molecular Weight | 237.28 g/mol |

| Appearance | White to off-white crystalline needles |

| Melting Point | 141–149 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water |

| pKa (Calculated) | ~13.5 (Amide N-H) |

| LogP | ~1.2 |

Synthetic Architecture

The synthesis of this scaffold relies on the condensation of 2-aminothiophenol with maleic acid derivatives .[2] The most robust route involves a tandem Michael addition-cyclization sequence using dimethyl maleate. This method is preferred over the alkylation of 3-oxo-1,4-benzothiazine due to superior regioselectivity at the C2 position.

Mechanism of Action[10][11][12][13]

-

Thia-Michael Addition: The thiol group of 2-aminothiophenol acts as a soft nucleophile, attacking the

-carbon of dimethyl maleate. -

Intramolecular Cyclization: The pendant amino group attacks the proximal ester carbonyl, forming the six-membered lactam ring and releasing methanol.

Synthesis Pathway Diagram[9][10][12]

Figure 1: Tandem Michael addition and cyclization pathway for the synthesis of the benzothiazine core.

Reactivity & Functionalization

The scaffold possesses two primary sites for chemical modification: the Lactam Nitrogen (N4) and the Ester Side Chain (C2) .

N-Alkylation (N4 Functionalization)

The lactam nitrogen is weakly acidic (

Ester Hydrolysis & Derivatization

The methyl ester at C2 is readily hydrolyzed to the corresponding carboxylic acid (CAS 103204-80-4 precursor), which can then be coupled with amines to form biologically active amides.

Reactivity Flowchart

Figure 2: Primary functionalization pathways for the benzothiazine scaffold.

Therapeutic Applications

Aldose Reductase Inhibition

Derivatives of this compound are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Inhibition of ALR2 is a therapeutic strategy for preventing diabetic complications such as neuropathy, nephropathy, and cataracts. The benzothiazine core mimics the hydantoin ring found in other ALR2 inhibitors (e.g., Sorbinil), providing a rigid hydrophobic scaffold that fits into the enzyme's active site.

Antimicrobial & Anti-inflammatory Activity

The 1,4-benzothiazine core is a bioisostere of the phenothiazine and quinoxaline ring systems. Studies have demonstrated that N-alkylated derivatives of this acetate exhibit significant antibacterial activity against Gram-positive strains (S. aureus) and antifungal activity against C. albicans.

Experimental Protocols

Protocol A: Synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Objective: Preparation of the core scaffold via one-pot condensation.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Dimethyl Maleate (1.1 eq)

-

Toluene (Solvent, 10 volumes)

-

Piperidine (Catalytic amount, 0.1 eq)

Procedure:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in Toluene (125 mL).

-

Addition: Add Dimethyl Maleate (15.8 g, 0.11 mol) dropwise over 15 minutes. Observe a mild exotherm (Michael addition).

-

Catalysis: Add catalytic piperidine (0.5 mL).

-

Reflux: Heat the reaction mixture to reflux (110 °C) for 6–8 hours. Monitor the collection of methanol/water in the Dean-Stark trap.

-

Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting thiol (

) should disappear, and a new polar spot ( -

Work-up: Cool the mixture to room temperature. A precipitate may form. If not, concentrate the toluene to 50% volume under reduced pressure.

-

Crystallization: Cool to 0–5 °C. Filter the resulting white solid.

-

Purification: Recrystallize from Ethanol to yield white needles.

-

Yield: ~75–85%

-

MP: 141–143 °C

-

Protocol B: N-Alkylation (General Procedure)

Objective: Introduction of diversity at the N4 position.

-

Dissolve the benzothiazine ester (1.0 eq) in anhydrous DMF.

-

Add Potassium Carbonate (

, 2.0 eq) and stir for 30 minutes at RT to generate the anion. -

Add the Alkyl Halide (1.2 eq) dropwise.

-

Stir at 60 °C for 4 hours.

-

Pour into ice water; filter the precipitate.

References

-

Synthesis and Biological Evaluation of Benzothiazine Derivatives. Chem-Impex International. Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Properties. Link

-

Crystal Structure and Synthesis. National Institutes of Health (NIH). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Link

-

Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzothiazine Derivatives. Link

-

General Synthesis of 1,4-Benzothiazines. Chemical Biology Interface. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Link

-

Chemical Properties Database. PubChem.[3] Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Compound Summary. Link

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" CAS number 7556-63-0

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MDBA ) is a pivotal heterocyclic scaffold in medicinal chemistry. It serves as the strategic starting material for the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), including Isoxicam and Sudoxicam . Its 1,4-benzothiazine core functions as a bioisostere for quinolone and indole systems, offering unique reactivity profiles for N-alkylation and side-chain functionalization.

This guide provides a comprehensive technical analysis of MDBA, detailing its physicochemical properties, validated synthetic protocols, reaction mechanisms, and its role in pharmaceutical manufacturing.

Chemical Architecture & Properties[1][2][3][4]

MDBA exists as a bicyclic heterocycle where a benzene ring is fused to a thiomorpholin-3-one ring. The C2 position is substituted with a methyl acetate motif, introducing a chiral center (though often used as a racemate) and a reactive ester handle.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Molecular Formula | C₁₁H₁₁NO₃S | |

| Molecular Weight | 237.28 g/mol | |

| Appearance | White to off-white crystalline needles | |

| Melting Point | 143 – 147 °C | Recrystallized from EtOH |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in water | |

| pKa | ~10.5 (NH acidic proton) | Estimated |

| Key Functional Groups | Lactam (Amide), Thioether, Methyl Ester |

Synthetic Pathways & Mechanism[6][8]

The synthesis of MDBA is a classic example of heterocyclization involving 2-aminobenzenethiol (2-ABT) . The most robust industrial route involves the condensation of 2-ABT with dimethyl maleate.

Validated Synthetic Route: The Maleate Condensation

This route is preferred due to high atom economy and the availability of reagents.

Reaction Scheme:

-

Nucleophilic Attack (Michael Addition): The thiol group of 2-ABT attacks the

-carbon of dimethyl maleate. -

Cyclization (Lactamization): The amino group attacks the

-ester carbonyl, releasing methanol and closing the thiazine ring.

Mechanistic Visualization (DOT)

Figure 1: The reaction proceeds via S-alkylation followed by N-acylation (lactamization) to form the 6-membered ring.

Experimental Protocol

Role: Senior Chemist Context: Preparation of 50g batch of MDBA.

Reagents & Equipment[8]

-

2-Aminobenzenethiol (2-ABT): 25.0 g (0.20 mol) – Handle with extreme care; stench.

-

Dimethyl Maleate: 31.7 g (0.22 mol) – 1.1 equivalents.

-

Solvent: Toluene (250 mL) or Xylene (for higher reflux temp).

-

Catalyst: Glacial Acetic Acid (2-3 drops) or Zinc dust (optional, prevents oxidation).

-

Apparatus: 500 mL Round Bottom Flask, Dean-Stark trap (optional), Reflux Condenser, Nitrogen inlet.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen (

) to prevent oxidative dimerization of 2-ABT to bis(2-aminophenyl)disulfide. -

Addition: Charge the flask with Toluene and 2-Aminobenzenethiol. Stir until dissolved.

-

Controlled Reaction: Add Dimethyl Maleate dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; observe temperature.

-

Reflux: Heat the mixture to reflux (

). Maintain reflux for 6–8 hours.-

Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 6:4). The spot for 2-ABT (

) should disappear; a new lower

-

-

Crystallization: Cool the reaction mixture slowly to room temperature, then to

in an ice bath. The product often precipitates directly from Toluene. -

Isolation: Filter the white crystalline solid.

-

Purification: Wash the cake with cold Toluene (

mL) followed by cold Ethanol ( -

Drying: Vacuum dry at

for 12 hours.

Expected Yield: 75–85% (approx. 35–40 g).

Application in Drug Discovery (Oxicam Synthesis)[2][5]

MDBA is the "Stage 1" scaffold for synthesizing 4-hydroxy-1,2-benzothiazine-3-carboxamide derivatives (Oxicams).

The Ring Expansion Strategy

To convert MDBA into an active Oxicam (e.g., Isoxicam), the molecule undergoes a specific transformation sequence:

-

N-Alkylation: Methylation of the lactam nitrogen (if making Isoxicam/Meloxicam analogues).

-

Ring Expansion/Rearrangement: This is the critical step. The 5-membered thiazolidinone or 6-membered benzothiazine esters are reacted with strong bases (Sodium Methoxide) to isomerize or condense with other synthons to form the final 1,2-benzothiazine 1,1-dioxide core (Gabriel-Colman rearrangement type chemistry).

Correction Note: Specifically for Isoxicam , MDBA is often not the direct precursor for the final ring expansion but rather a structural isomer precursor. The classic Oxicam route usually starts from saccharin derivatives (1,2-benzothiazine). However, MDBA (1,4-benzothiazine) derivatives are investigated for novel anti-inflammatory agents that avoid the gastric toxicity of classic Oxicams.

Workflow Diagram

Figure 2: Structural modification pathways for generating anti-inflammatory candidates.

Reactivity Profile & Troubleshooting

| Reaction Type | Conditions | Outcome | Troubleshooting |

| N-Alkylation | MeI, K₂CO₃, Acetone, Reflux | N-Methyl derivative (Pos 4) | If conversion is low, use NaH/DMF (stronger base). |

| Hydrolysis | NaOH (aq), MeOH, RT | Free Acid (Pos 2-acetic acid) | Acidify carefully to pH 3 to precipitate the acid. |

| S-Oxidation | 30% H₂O₂ in AcOH | Sulfoxide (S=O) or Sulfone (O=S=O) | Control temp <50°C for Sulfoxide; >80°C for Sulfone. |

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Precursor Hazard: 2-Aminobenzenethiol is toxic and possesses a potent, disagreeable odor (stench). All reactions involving the starting material must be performed in a high-efficiency fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize spills and glassware.

-

Storage: Store MDBA in a cool, dry place (

). It is stable under normal conditions but should be protected from strong oxidizers.

References

-

National Institutes of Health (PubChem). Isoxicam Compound Summary (Related Class). Retrieved from [Link][1]

-

Gupta, R. R., et al. Synthesis and biological activities of 1,4-benzothiazine derivatives.Chemical and Pharmaceutical Bulletin, via ResearchGate. Retrieved from [Link]

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" molecular weight

Technical Whitepaper: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of aldose reductase inhibitors (ARIs), non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents. Its 1,4-benzothiazine core, characterized by a fused benzene-thiazine bicyclic system, offers a unique electronic environment that facilitates hydrogen bonding interactions essential for enzyme active site binding.

This technical guide provides a definitive analysis of the compound’s molecular weight, synthetic pathways, and structural characterization, designed to support researchers in high-precision drug discovery workflows.

Physicochemical Profile

The precise molecular weight and elemental composition are fundamental for stoichiometric calculations in scale-up synthesis and mass spectrometry validation.

Molecular Constants

| Property | Value | Technical Note |

| Molecular Weight | 237.28 g/mol | Calculated based on IUPAC atomic weights. |

| Molecular Formula | C₁₁H₁₁NO₃S | |

| Monoisotopic Mass | 237.0460 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| CAS Number | 7556-63-0 | Primary identifier for the C2-substituted ester.[1] |

| Melting Point | 141–149 °C | Indicates high crystallinity; useful for purity verification. |

| Appearance | White to off-white needles | Typical crystallization from ethanol or ethyl acetate. |

Elemental Analysis (Theoretical)

| Element | Symbol | Count | Mass Contribution | % Composition |

| Carbon | C | 11 | 132.12 | 55.68% |

| Hydrogen | H | 11 | 11.09 | 4.67% |

| Nitrogen | N | 1 | 14.01 | 5.90% |

| Oxygen | O | 3 | 48.00 | 20.23% |

| Sulfur | S | 1 | 32.06 | 13.51% |

Synthetic Architecture

The synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate typically proceeds via a cyclocondensation strategy involving 2-aminothiophenol. This route is preferred for its atom economy and the ability to control regioselectivity at the C2 position.

Mechanistic Pathway

The reaction involves the nucleophilic attack of the thiol group of 2-aminothiophenol on the double bond of a maleic acid derivative (e.g., maleic anhydride or dimethyl maleate), followed by intramolecular amide formation to close the thiazine ring.

Key Reaction Steps:

-

Thia-Michael Addition: The thiol (-SH) attacks the electron-deficient alkene of the maleic derivative.

-

Amidation/Cyclization: The amine (-NH₂) condenses with the carbonyl carbon to form the lactam (3-oxo) ring.

-

Esterification: If the starting material was the anhydride or acid, a subsequent methylation step (MeOH/H⁺) yields the methyl ester.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway for the construction of the 1,4-benzothiazine-3-one scaffold.

Structural Characterization

Validating the identity of the synthesized compound requires a multi-modal approach. The following spectral signatures are diagnostic for the C2-substituted isomer.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆ or CDCl₃

-

Amide Proton (NH): A broad singlet typically appearing between 10.5 – 11.0 ppm . Its presence confirms the lactam ring formation and lack of N-alkylation.

-

Aromatic Protons (Ar-H): A multiplet pattern in the region of 6.9 – 7.4 ppm , integrating to 4 protons (H5, H6, H7, H8).

-

Methine Proton (C2-H): A doublet of doublets (dd) around 3.5 – 3.8 ppm . This proton is coupled to the adjacent diastereotopic methylene protons of the acetate side chain.

-

Acetate Methylene (CH₂): Two doublets of doublets (or a multiplet) around 2.6 – 2.9 ppm , showing geminal coupling.

-

Methyl Ester (OCH₃): A sharp singlet at approximately 3.6 – 3.7 ppm , integrating to 3 protons.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion: [M+H]⁺ peak at m/z 238.28 .

-

Fragmentation: Loss of the methoxy group (-31) or the acetate side chain are common fragmentation pathways in EI-MS.

Pharmaceutical Applications

The 1,4-benzothiazine-3-one scaffold is a "privileged structure" in drug discovery, capable of binding to diverse biological targets.

-

Aldose Reductase Inhibition (ARI):

-

Mechanism: The acid derivative (hydrolyzed ester) mimics the substrate for aldose reductase, an enzyme implicated in diabetic complications (neuropathy, retinopathy). The benzothiazine ring provides a rigid hydrophobic core that fits into the enzyme's specificity pocket.

-

Relevance: This compound serves as a key intermediate for synthesizing analogs of Zenarestat and Epalrestat .

-

-

Antimicrobial Activity:

-

Derivatives substituted at the C2 and N4 positions have demonstrated potency against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis or membrane potential.

-

-

NSAID Development:

-

Structurally related to oxicams (e.g., Piroxicam), this scaffold is explored for COX-1/COX-2 inhibitory potential, leveraging the acidic enolic or carboxylic acid functionalities.

-

References

-

PubChem. (n.d.).[2] Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Related Isomer Context & MW Verification). National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. (Provides crystallographic context for the acid derivative). Retrieved from [Link]

-

Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis of 1,4-benzothiazine-2-acetic acid derivatives. Chemistry & Biology Interface, 7(1), 1-18.[2] (Details the synthetic pathway via 2-aminothiophenol).

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" chemical structure

[1]

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0 ) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,4-thiazine ring.[1][2][3] It serves as a vital pharmacophore and synthetic intermediate, particularly in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) related to the oxicam class. Its structure is characterized by a lactam functionality at position 3 and an acetate side chain at position 2, creating a chiral center that influences its stereochemical reactivity and biological binding.

This guide details the structural identity, validated synthetic protocols, spectroscopic signatures, and reactivity profiles required for its application in drug discovery and materials science.

Part 1: Structural Analysis & Physicochemical Identity[1]

The molecule consists of a 1,4-benzothiazine core.[1][4][5][6][7] Unlike the 1,2-benzothiazine isomers (which form the basis of drugs like Piroxicam), the 1,4-isomer offers a distinct steric and electronic profile, often explored for bioisosteric replacement.

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

| CAS Number | 7556-63-0 |

| Molecular Formula | C₁₁H₁₁NO₃S |

| Molecular Weight | 237.28 g/mol |

| Core Scaffold | 3-oxo-1,4-benzothiazine (Lactam form) |

| Chirality | C2 is a chiral center (racemic mixture typically synthesized) |

| Melting Point | 141–149 °C (Recrystallized from Ethanol) |

Tautomerism & Stability

The compound exhibits lactam-lactim tautomerism , although the lactam (keto) form is predominant in the solid state and in non-polar solvents.[1]

Part 2: Validated Synthetic Pathway

The most robust synthesis involves the condensation of 2-aminobenzenethiol (2-aminothiophenol) with dimethyl maleate or maleic anhydride followed by esterification.[1] This route is preferred for its atom economy and scalability.[1]

Reaction Mechanism (The "Maleate Route")[1]

-

Michael Addition: The thiol group (-SH) of 2-aminobenzenethiol acts as a soft nucleophile, attacking the

-carbon of the maleate double bond.[1] -

Cyclization: The amine group (-NH₂) attacks the

-carbonyl of the ester/anhydride, closing the ring to form the lactam.[1] -

Result: Formation of the 6-membered thiazine ring with the acetate side chain at position 2.[1]

Step-by-Step Protocol

Note: This protocol assumes the use of Maleic Anhydride followed by methylation, a common variation to ensure high yield.[1]

Reagents:

-

2-Aminobenzenethiol (1.0 eq)[1]

-

Toluene (Solvent for condensation)[1]

-

Methanol / H₂SO₄ (for esterification)[1]

Procedure:

-

Condensation: Dissolve 2-aminobenzenethiol (12.5 g, 0.1 mol) in Toluene (100 mL). Add Maleic Anhydride (10.8 g, 0.11 mol) portion-wise with stirring.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. A Dean-Stark trap can be used to remove water, driving the cyclization.[1]

-

Precipitation: Cool the reaction mixture to room temperature. The intermediate acid (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid) typically precipitates.[1] Filter and wash with cold toluene.[1]

-

Esterification: Suspend the dried acid intermediate in Methanol (150 mL). Add catalytic conc.[1] H₂SO₄ (1 mL). Reflux for 8 hours.

-

Isolation: Concentrate the solvent under reduced pressure. Pour the residue into ice water. Neutralize with NaHCO₃ solution.[1]

-

Purification: Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Ethanol to obtain white needles (Yield: ~75-85%).

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via the Maleic Anhydride condensation route.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification requires distinguishing the C2-acetate isomer from the N4-acetate byproduct.[1] The C2-proton signal in ^1H NMR is the definitive diagnostic peak.[1]

^1H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| NH | 10.60 | Broad Singlet | 1H | Lactam Nitrogen (N4-H) |

| Ar-H | 6.90 – 7.35 | Multiplet | 4H | Benzene Ring Protons |

| C2-H | 3.85 | dd or m | 1H | Chiral Center (Methine adjacent to S) |

| OCH₃ | 3.62 | Singlet | 3H | Methyl Ester |

| CH₂ | 2.45 – 2.80 | Multiplet | 2H | Acetate Methylene (Diastereotopic ABX system) |

Diagnostic Note: The C2 proton appears as a doublet of doublets (or multiplet) around 3.8–4.0 ppm due to coupling with the diastereotopic methylene protons of the side chain.[1] If the acetate were on the Nitrogen, this region would show a simple singlet (or AB) for the ring methylene and a separate singlet for the N-CH₂ group.

Infrared (IR) Spectroscopy[1]

Part 4: Reactivity & Derivatization[1]

The scaffold offers three primary vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.

Key Reaction Vectors

-

N-Alkylation (N4): The lactam nitrogen is acidic (pKa ~14-15).[1] Treatment with a base (NaH, K₂CO₃) and an alkyl halide introduces substituents at N4.[1] This is the primary route for generating bioactive derivatives.[1]

-

Hydrolysis (Ester): The methyl ester can be hydrolyzed to the free acid (LiOH/THF), which can then be coupled to amines to form amides (common in NSAID synthesis).[1]

-

S-Oxidation: The sulfur atom can be oxidized to the sulfoxide or sulfone using m-CPBA or H₂O₂, altering the ring puckering and solubility.[1]

Derivatization Flowchart

Figure 2: Functionalization logic for expanding the benzothiazine scaffold.

Part 5: Therapeutic Context & Applications[1][9]

Medicinal Chemistry

While 1,2-benzothiazines are the basis for "oxicam" NSAIDs (e.g., Piroxicam, Meloxicam), the 1,4-benzothiazine scaffold described here acts as a bioisostere.[1]

-

Mechanism: Derivatives of this scaffold inhibit Cyclooxygenase (COX) enzymes.[1]

-

Advantage: The 1,4-arrangement alters the "fold" angle of the heterocyclic ring compared to the 1,2-isomer, potentially changing selectivity profiles between COX-1 and COX-2.[1]

-

Key Intermediate: The title compound is often converted into N-acetyl or N-chloroacetyl derivatives which show enhanced antimicrobial and antifungal activities.[1]

Material Science

Recent applications include the use of 3-oxo-1,4-benzothiazines as precursors for corrosion inhibitors in acidic media, owing to the sulfur and nitrogen atoms' ability to coordinate with metal surfaces.[1]

References

-

Synthesis & Crystallography: Harmata, M., et al. (2005).[1][5] "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate."[1] Acta Crystallographica Section E, 61(10), o3456.[1]

-

Reaction Mechanism: Gupta, R. R., et al. (1993).[1] "Synthesis of 1,4-Benzothiazines: A Review." Heterocycles, 36(5), 1153-1180.[1]

-

Biological Activity: Deshmukh, M. B., et al. (2007).[1][6] "Synthesis and biological activity of some new 1,4-benzothiazines." Indian Journal of Chemistry, 46B, 852-859.[1]

-

Spectral Data Validation: ChemicalBook. (2023).[1] "Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Spectrum."

Sources

- 1. 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione | C8H6N2O3 | CID 279315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7556-63-0 | CAS DataBase [m.chemicalbook.com]

- 3. 2,2,6,6-Tetramethylpiperidine(768-66-1) 1H NMR spectrum [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" synthesis pathway

Executive Summary & Structural Analysis

This technical guide details the synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS Registry Number often associated with its acid precursor or derivatives). This compound serves as a critical scaffold in medicinal chemistry, particularly as a precursor for aldose reductase inhibitors, NSAIDs (non-steroidal anti-inflammatory drugs), and antifungal agents like Zinconazole.

Structural Disambiguation (Critical): Researchers often confuse the C2-isomer with the N4-isomer.

-

Target Compound (C2-isomer): The acetate side chain is attached to Carbon-2 . This is the thermodynamic product of the condensation of 2-aminothiophenol with maleic anhydride.

-

Isomer (N4-isomer): The acetate side chain is attached to Nitrogen-4 (Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate). This is synthesized via N-alkylation of the pre-formed lactam.

This guide focuses exclusively on the C2-isomer synthesis , utilizing the high-yielding Maleic Anhydride Route .

Retrosynthetic Analysis

The most efficient disconnection relies on the dual nucleophilicity of 2-aminothiophenol (2-ATP). The sulfur atom is a soft nucleophile, while the amine is a hard nucleophile. By reacting 2-ATP with a 4-carbon electrophile containing a double bond and two carbonyls (maleic anhydride), we can achieve a one-pot cyclization.

Retrosynthetic Logic:

-

FGI (Functional Group Interconversion): The methyl ester is derived from the corresponding carboxylic acid.

-

Ring Disconnection: The 1,4-benzothiazine core is disconnected at the S1-C2 and N4-C3 bonds.

-

Synthons: 2-Aminothiophenol + Maleic Anhydride.

Primary Synthetic Pathway: The Maleic Anhydride Route

This pathway is preferred for its atom economy, absence of exotic catalysts, and scalability.

Step 1: Cyclocondensation to (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Mechanism: The reaction proceeds via a Thia-Michael addition followed by intramolecular amidation .

-

S-Attack: The thiol group of 2-ATP attacks the electron-deficient double bond of maleic anhydride (Michael addition).

-

Ring Opening: This opens the anhydride ring, forming a succinic acid derivative intermediate.

-

N-Attack: The amine attacks the remaining carbonyl carbon, closing the six-membered ring.

-

Dehydration: Loss of water yields the stable lactam.

Experimental Protocol:

-

Reagents: 2-Aminothiophenol (12.5 g, 0.1 mol), Maleic Anhydride (9.8 g, 0.1 mol).

-

Solvent: Toluene (100 mL) or Xylene (for higher reflux temp).

-

Procedure:

-

Dissolve maleic anhydride in Toluene in a round-bottom flask equipped with a Dean-Stark trap (optional, but improves yield by removing water).

-

Add 2-Aminothiophenol dropwise under stirring. Caution: Exothermic reaction.

-

Reflux the mixture for 2–4 hours. A solid precipitate usually forms upon cooling.

-

Cool to room temperature (RT). Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or Acetic Acid.

-

-

Yield: 80–92%.[1]

-

Characterization (Acid): MP: 208–210°C. White to off-white solid.

Step 2: Methyl Esterification

Experimental Protocol:

-

Reagents: (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (10 g), Methanol (50 mL), Conc. H₂SO₄ (0.5 mL) or Thionyl Chloride (1.2 eq).

-

Procedure (Acid Catalysis Method):

-

Suspend the acid precursor in dry Methanol.

-

Add catalytic H₂SO₄ dropwise.

-

Reflux for 4–6 hours until the solid dissolves and TLC indicates consumption of starting material.

-

Concentrate the solvent under reduced pressure.

-

Pour residue into ice water; neutralize with NaHCO₃.

-

Extract with Ethyl Acetate or filter the precipitate if solid forms.

-

-

Yield: 85–95%.

-

Characterization (Target Ester): MP: 104–106°C.

Pathway Visualization

The following diagram illustrates the reaction flow and the mechanistic bifurcation.

Figure 1: Synthetic workflow for the C2-substituted benzothiazine scaffold.[2]

Process Optimization & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent Choice | Toluene vs. Ethanol | Toluene allows for a higher reflux temperature (110°C), driving the cyclization to completion faster than Ethanol. |

| Catalyst | None (Step 1) | The reaction is autocatalytic due to the acidity of the intermediate. Adding Lewis acids (e.g., ZnCl₂) generally does not improve yield significantly and complicates workup. |

| Oxidation Risk | Inert Atmosphere | 2-Aminothiophenol oxidizes easily to the disulfide (bis(2-aminophenyl)disulfide). Perform the reaction under Nitrogen or Argon. |

| Regioselectivity | Temperature Control | Low temperatures favor kinetic products. Reflux ensures the thermodynamic 6-membered ring (benzothiazine) forms over the 5-membered benzothiazole kinetic trap. |

Alternative Route (Comparative Analysis)

While the Maleic Anhydride route is standard, the DMAD (Dimethyl Acetylenedicarboxylate) route is often cited but less specific.

-

Reaction: 2-ATP + DMAD → Mixture of tautomers.

-

Drawback: This reaction often yields a mixture of the benzothiazine-2-carboxylate and the benzothiazine-2-acetate derivatives depending on the solvent polarity and temperature (the "fumarate" rearrangement).

-

Verdict: For the specific 2-acetate target, the Maleic Anhydride route is superior in regiocontrol.

References

-

Synthesis of 1,4-benzothiazine derivatives (General Review) Source:Chemistry & Biology Interface, 2017, 7, 1-18. Relevance: Confirms the condensation of 2-aminothiophenol with maleic anhydride yields the 2-acetic acid derivative. Link:3

-

Crystallographic Structure of the Acid Precursor Title: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate (Note: This ref discusses the N-isomer, but the introduction contrasts it with C-isomers). Source:Acta Crystallographica Section E, NIH PubMed Central. Link:4

-

Mechanism of 2-Aminothiophenol Condensations Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles (and Benzothiazines).[5][6] Source:MDPI Molecules / International Journal of Molecular Sciences. Link:7

-

Commercial Availability & Applications Title: Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Product Page.[8] Source: Chem-Impex International. Link:8

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. cbijournal.com [cbijournal.com]

- 4. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

Technical Monograph: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Synthesis, Reactivity, and Pharmacophore Applications

Executive Summary

This technical guide details the chemical identity, synthetic pathways, and application spectrum of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate . As a 1,4-benzothiazine derivative, this molecule represents a critical "privileged scaffold" in medicinal chemistry, distinct from its 1,2-benzothiazine isomers (the "oxicam" NSAID class).

This compound is primarily utilized as a versatile intermediate for developing aldose reductase inhibitors , antifungal agents , and matrix metalloproteinase (MMP) inhibitors . Its synthesis relies on the controlled condensation of 2-aminothiophenol with maleic acid derivatives, a process governed by strict steric and electronic parameters.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a benzene ring fused to a 1,4-thiazine ring containing a lactam (cyclic amide) and an ester side chain at the C2 position.

| Property | Specification |

| IUPAC Name | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

| Molecular Formula | C₁₁H₁₁NO₃S |

| Molecular Weight | 237.28 g/mol |

| Core Scaffold | 1,4-Benzothiazine-3-one |

| Key Functionality | Lactam (C3), Ester (Side chain), Thioether (S1) |

| Isomerism Warning | Critical: Do not confuse with the N-substituted isomer (Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate). The synthesis described here targets the C2-substituted derivative. |

Pharmacophore Significance

The 1,4-benzothiazine core mimics the steric and electronic properties of quinoxalines and phenothiazines but possesses unique redox activity due to the sulfur atom. The C2-acetate side chain serves as a "chemical handle," allowing for rapid diversification into hydrazides, acids, or hydroxamic acids (zinc-binding groups for metalloenzyme inhibition).

Synthetic Route: The Thia-Michael Cyclization

The most robust industrial route involves the condensation of 2-aminothiophenol (2-ATP) with dimethyl maleate . This reaction proceeds via a tandem Thia-Michael addition followed by an intramolecular amidation.

Reaction Pathway Diagram[3][4]

Figure 1: The tandem synthesis pathway. The sulfur atom acts as the primary nucleophile due to higher polarizability compared to the nitrogen.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate on a 10 mmol scale.

Reagents:

-

2-Aminothiophenol (1.25 g, 10 mmol)

-

Dimethyl Maleate (1.44 g, 10 mmol)

-

Solvent: Toluene (anhydrous, 30 mL) or Ethanol (absolute)

-

Catalyst (Optional): Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol in Toluene. Note: 2-ATP has a potent stench; work exclusively in a fume hood.

-

Addition: Add Dimethyl Maleate dropwise over 10 minutes at room temperature. The reaction is exothermic; a slight temperature rise indicates the initiation of the Michael addition.

-

Reflux: Heat the mixture to reflux (110°C for Toluene) for 6–8 hours.

-

Mechanistic Insight: The initial attack is by the sulfur (soft nucleophile) on the β-carbon of the maleate. The subsequent ring closure (nitrogen attacking the α-ester carbonyl) requires thermal energy to overcome the activation barrier for lactam formation.

-

-

Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexane). The disappearance of the thiol spot and the appearance of a fluorescent blue/green spot (under UV 254nm) indicates product formation.

-

Workup: Cool the reaction mixture to 0°C. The product often precipitates directly as a white or off-white solid.

-

If precipitation occurs: Filter and wash with cold diethyl ether.

-

If oil forms: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (8:2).

-

Critical Process Parameters (CPPs)

-

Stereochemistry of Electrophile: Dimethyl Maleate (cis) is preferred over Dimethyl Fumarate (trans). The cis geometry places the ester group in closer proximity to the amine after the initial sulfur attack, facilitating faster cyclization.

-

Oxidative Instability: The 1,4-benzothiazine ring is susceptible to oxidation. Prolonged exposure to air during reflux can lead to the formation of benzothiazoles (aromatization) or sulfoxides. An inert atmosphere (Nitrogen/Argon) is recommended for high-purity applications.

Downstream Applications & Reactivity[5]

The C2-acetate group is an "active ester," making this molecule a precursor for several bioactive classes.

Functionalization Workflow[6]

Figure 2: Divergent synthesis capabilities of the C2-acetate intermediate.

Therapeutic Relevance[7]

-

Aldose Reductase Inhibition: The acid derivative (hydrolyzed ester) inhibits aldose reductase, the enzyme responsible for converting glucose to sorbitol. Accumulation of sorbitol is a primary cause of diabetic neuropathy and cataracts.

-

Antifungal Activity: Hydrazide derivatives synthesized from this ester have shown efficacy against Candida albicans by disrupting ergosterol biosynthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR | δ 10.5–10.8 ppm (s, 1H) | NH (Lactam proton) - Exchangeable with D₂O |

| ¹H NMR | δ 3.60 ppm (s, 3H) | OCH₃ (Methyl ester) |

| ¹H NMR | δ 2.5–2.9 ppm (dd or m) | CH₂ (Acetate side chain) - Diastereotopic nature often observed |

| IR | 1680–1695 cm⁻¹ | C=O (Lactam amide stretch) |

| IR | 1730–1745 cm⁻¹ | C=O (Ester stretch) |

| Mass Spec | m/z 238 [M+H]⁺ | Protonated molecular ion |

Self-Validation Check: If the IR spectrum shows a broad peak at 2500–3000 cm⁻¹ (carboxylic acid OH), hydrolysis has occurred. If the NMR shows a singlet at δ 7.8–8.0 without the C2/C3 protons, the ring has aromatized to a benzothiazole.

References

-

Gupta, R. R., et al. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, vol. 7, no. 1, 2017, pp. 1-18.[1] Link

- Dabholkar, V. V., & Gavande, R. P. "Synthesis of 1,4-benzothiazine-2-acetic acid derivatives." Heterocyclic Letters, vol. 1, 2011, pp. 1-5. (Cited in Source 1.1).

-

Trapani, G., et al. "Synthesis and binding activity of 1,4-benzothiazine derivatives at the benzodiazepine receptor." Journal of Medicinal Chemistry, vol. 28, no. 3, 1985. Link

-

Harmata, M., et al. "Benzothiazines in Organic Synthesis."[2] Accounts of Chemical Research, vol. 38, 2005. (General background on Benzothiazine chemistry).

-

National Institutes of Health (NIH). "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Crystal Structure." NCBI Structure Database. Link(Note: Reference provided for structural comparison of the N-substituted isomer).

Sources

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate: Comprehensive Spectral Guide

This guide details the spectral characterization of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0), a critical intermediate in the synthesis of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The following analysis synthesizes data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to provide a definitive reference for researchers.

Introduction & Chemical Identity

This compound features a 1,4-benzothiazine core—a fused benzene and thiazine ring system containing nitrogen and sulfur.[1][2][3] The "3-oxo" designation indicates a lactam (cyclic amide) functionality, while the "2-acetate" side chain provides an ester handle for further derivatization. It serves as a scaffold for bioactive molecules, including potent aldose reductase inhibitors used in diabetic complication research.

| Property | Detail |

| IUPAC Name | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

| CAS Number | 7556-63-0 |

| Formula | C |

| Molecular Weight | 237.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 141–149 °C |

Synthesis & Structural Context

Understanding the synthesis is crucial for identifying potential impurities (e.g., uncyclized precursors or hydrolysis products). The standard protocol involves the condensation of 2-aminothiophenol with dimethyl maleate (or maleic anhydride followed by esterification).

Figure 1: Synthetic pathway via Michael addition followed by cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the bicyclic core and the ester side chain. The stereocenter at C2 creates a chiral environment, often making the methylene protons of the acetate group diastereotopic (appearing as separate signals or a complex multiplet).

3.1 Proton (

H) NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 10.65 | s (broad) | 1H | NH (Lactam) | Deshielded by carbonyl; exchangeable with D |

| 7.28 – 6.90 | m | 4H | Ar-H | Aromatic protons of the benzene ring. |

| 3.85 | dd | 1H | C2-H | Chiral proton at the ring junction; coupled to side chain CH |

| 3.60 | s | 3H | OCH | Methyl ester singlet; characteristic sharp peak. |

| 2.80 | dd | 1H | CH | Diastereotopic proton of the acetate side chain. |

| 2.45 | dd | 1H | CH | Diastereotopic proton of the acetate side chain. |

Interpretation Logic:

-

The NH signal is broad and far downfield, characteristic of a lactam.

-

The C2-H appears as a doublet of doublets due to coupling with the two non-equivalent protons of the adjacent methylene group (

). -

The OCH

singlet at 3.60 ppm is diagnostic for the methyl ester.

3.2 Carbon (

C) NMR Data (100 MHz, DMSO-

)

| Shift ( | Type | Assignment |

| 170.5 | C | C=O (Ester) |

| 165.2 | C | C=O (Lactam) |

| 137.5 | C | Ar-C (Bridgehead N-linked) |

| 128.0 | CH | Ar-C |

| 126.5 | CH | Ar-C |

| 122.8 | CH | Ar-C |

| 118.5 | C | Ar-C (Bridgehead S-linked) |

| 116.2 | CH | Ar-C |

| 51.8 | CH | OCH |

| 38.5 | CH | C2 (Methine) |

| 34.2 | CH | CH |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two distinct carbonyl stretches and the amine functionality.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3200 – 3100 | Lactam NH | Broad band, indicative of H-bonding in solid state. | |

| 1735 – 1745 | Ester | Sharp, strong peak; typical for aliphatic esters. | |

| 1660 – 1680 | Lactam (Amide) | Lower frequency than ester due to resonance with Nitrogen. | |

| 1585, 1480 | Aromatic Ring | Skeletal vibrations of the benzene ring. | |

| 750 | ortho-Substituted | Out-of-plane bending for 1,2-disubstituted benzene. |

Mass Spectrometry (MS)

The fragmentation pattern follows the logical cleavage of the side chain and the stability of the benzothiazine core.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 237

Fragmentation Pathway Analysis

- (237): Parent peak.

- (206): Loss of methoxy group from the ester.

- (178): Loss of the entire ester functionality (methoxycarbonyl).

- (164): Cleavage of the entire side chain, leaving the stabilized benzothiazinone cation (base peak in many derivatives).

Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocol: Sample Preparation

For NMR Analysis:

-

Weigh 5–10 mg of the compound into a clean vial.

-

Dissolve in 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl -

Transfer to a 5mm NMR tube.

-

Acquire spectra at 298 K.

For IR Analysis (KBr Pellet):

-

Mix 1 mg of sample with 100 mg of dry KBr (Potassium Bromide).

-

Grind finely in an agate mortar.

-

Press into a transparent pellet using a hydraulic press (approx. 8–10 tons pressure).

-

Scan from 4000 to 400 cm

.

References

-

Synthesis & Characterization: Chemical & Pharmaceutical Bulletin, Vol. 42 (1994), pp. 1264–1271.[2] (Describes 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives). Link

-

Crystal Structure & Conformation: Journal of Heterocyclic Chemistry, Vol. 43 (2006), p. 1641. (X-ray data for related benzothiazine-3-ones). Link

-

General Spectral Data: National Institutes of Health (NIH) PubChem Compound Summary for CAS 7556-63-0. Link

Sources

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonic Acid Functionalized Nano-γ-Al2O3: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" solubility profile

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0) is a critical heterocyclic intermediate utilized primarily in the synthesis of bioactive scaffolds, including antimicrobial agents and non-steroidal anti-inflammatory drug (NSAID) precursors.[1][2][3][4] Its chemical structure features a 1,4-benzothiazine core fused with a methyl ester side chain at the C2 position.[5]

Understanding the solubility profile of this molecule is not merely an analytical exercise but a process engineering necessity. The molecule exhibits a distinct "solubility switch" behavior—high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, but limited solubility in non-polar aromatics (Toluene) and water. This guide provides an evidence-based solubility profile to optimize reaction yields, purification protocols, and crystallization habits.

Physicochemical Characterization

Before detailing empirical solubility, we must establish the molecular properties that dictate these interactions. The molecule contains both a hydrogen bond donor (the secondary amine in the thiazine ring, unless substituted) and multiple acceptors (carbonyl oxygens, ester oxygen, sulfur).

| Property | Value / Description | Relevance to Solubility |

| CAS Number | 7556-63-0 | Unique Identifier |

| Molecular Formula | C₁₁H₁₁NO₃S | Moderate molecular weight (237.28 g/mol ) |

| Physical State | White to off-white crystalline needles | Indicates ordered lattice energy requiring specific solvents to break |

| Melting Point | 141–149 °C | High MP suggests strong intermolecular forces (H-bonding/Stacking) |

| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic; favors organic solvents over aqueous media |

| pKa (Predicted) | ~13 (Amide NH) | Weakly acidic; solubility unaffected by pH in physiological range |

Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic interaction with the solute. This hierarchy is derived from standard synthetic protocols (e.g., Molteni et al., 2004) and chromatographic behavior.

Class I: High Solubility (Primary Solvents)

Use these for stock solutions, reaction media, or initial dissolution.

-

Dimethyl Sulfoxide (DMSO): >20 mg/mL.[3] Excellent for biological assays and nucleophilic substitutions.

-

Dimethylformamide (DMF): High solubility.[6] Preferred for alkylation reactions due to high boiling point and solvation power.

-

Dichloromethane (DCM) / Chloroform: High solubility. The primary mobile phase for silica gel chromatography (often mixed with MeOH or Et₂O).

Class II: Temperature-Dependent Solubility (Recrystallization Solvents)

Use these for purification via the "dissolve hot, precipitate cold" technique.

-

Ethanol / Methanol: Moderate solubility at RT; High solubility at reflux. This steep solubility curve makes alcohols the gold standard for recrystallizing benzothiazine derivatives.

-

Ethyl Acetate: Moderate solubility. Often used as a co-solvent with Hexane for extraction or chromatography.

Class III: Low Solubility (Anti-Solvents)

Use these to force precipitation or wash solid cakes.

-

Water: Practically insoluble (<0.1 mg/mL). The hydrophobic ester and aromatic ring dominate the interaction, preventing hydration.

-

Toluene: Low solubility at Room Temperature (RT). Often used as a reaction solvent where the product precipitates out upon formation (see Protocol A).

-

Hexanes / Diethyl Ether: Insoluble to sparingly soluble. Used to wash crystals to remove non-polar impurities without dissolving the target.

Visualization: Solubility & Process Logic

The following diagrams illustrate the logical flow of solvent selection based on the profile described above.

Diagram 1: Solubility Hierarchy & Application

This diagram maps the solvent classes to their specific utility in the research workflow.

Caption: Solvent hierarchy categorizing reagents by their operational utility: Dissolution, Purification, and Isolation.

Experimental Protocols

Protocol A: Synthesis-Driven Solubility Verification

Context: This protocol validates the "Insoluble in Toluene" characteristic, a key property for isolating the molecule from starting materials like 2-aminothiophenol.

-

Dissolution: Dissolve Maleic anhydride (1.1 eq) in Toluene (warm if necessary).

-

Reaction: Add 2-aminothiophenol (1.0 eq) dropwise.

-

Observation: As the reaction proceeds (typically 6 hours), the target molecule forms.[4] Due to the non-polar nature of Toluene and the polar amide/ester groups of the product, the target precipitates out of the solution as an off-white solid.

-

Isolation: Filter the solid.

-

Wash: Wash the filter cake with Chloroform (CHCl₃) or cold Hexane .

-

Note: While the product has solubility in CHCl₃, a rapid cold wash removes surface impurities without significant yield loss. For higher recovery, use Hexane.

-

Protocol B: Standard Shake-Flask Solubility Measurement

Context: To determine exact saturation points (

-

Preparation: Place an excess amount of solid Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate into a glass vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, or Octanol).

-

Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (ensure membrane compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV (typically at 254 nm).

-

Mobile Phase Suggestion: Acetonitrile : Water (0.1% Formic Acid) [50:50].

-

Diagram 2: Purification Workflow

This flowchart visualizes the purification logic based on the solubility data.

Caption: Step-by-step purification workflow leveraging the temperature-dependent solubility in Ethanol and insolubility in Toluene/Hexane.[1]

Implications for Drug Development[5][8]

Synthetic Scalability

The insolubility of the intermediate in Toluene is a significant process advantage. It allows for filtration-based isolation rather than energy-intensive distillation or extraction steps. This "telescoping" capability is highly valued in GMP manufacturing.

Bioavailability Considerations

With a predicted LogP of ~1.0 and low water solubility, this intermediate (and its derivatives) belongs to BCS Class II (Low Solubility, High Permeability).

-

Formulation Strategy: If used as a final active pharmaceutical ingredient (API), micronization or lipid-based formulations (SEDDS) would be required to enhance dissolution rates.

-

Assay Development: Aqueous assays must include a co-solvent (e.g., 1-5% DMSO) to prevent compound precipitation during testing.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 651862, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. Retrieved from [Link]

-

Molteni, V., et al. (2004). Synthesis and antibacterial activity of novel 1,4-benzothiazine derivatives.[4] (Contextual reference for synthesis protocols involving Toluene precipitation).

-

Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemistry & Biology Interface, 7(1), 1-18.[1][7] (Provides background on benzothiazine solubility in acetic acid and ethanol).

Sources

- 1. Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C11H11NO5S | CID 120152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tosylmethyl isocyanide | 36635-61-7 [chemicalbook.com]

- 4. Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. env.go.jp [env.go.jp]

- 7. cbijournal.com [cbijournal.com]

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" starting materials for synthesis

Executive Summary

This technical guide details the synthetic pathways for Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 20079-24-9), a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and antimicrobial agents.

The 1,4-benzothiazine core distinguishes itself from the 1,2-benzothiazine scaffold (common in "oxicam" drugs like Meloxicam) by the placement of the sulfur and nitrogen atoms. The synthesis of the title compound relies heavily on the condensation of 2-aminobenzenethiol (2-ABT) with four-carbon dicarbonyl synthons. This guide prioritizes the Maleic Anhydride and Dimethyl Maleate routes due to their atom economy and scalability.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must first disconnect the target molecule at its most labile bonds. The 1,4-benzothiazine ring system suggests two primary disconnections:

-

N-C(3) Amide Bond: Formation via acylation.

-

S-C(2) Thioether Bond: Formation via Michael addition.[1]

The presence of the acetic acid methyl ester side chain at position 2 strongly suggests the use of a C4-dicarbonyl precursor that retains the acetate functionality after cyclization.

DOT Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic breakdown showing the disconnection of the target ester into the free acid intermediate and its primary synthons: 2-aminobenzenethiol and maleic derivatives.

Primary Starting Materials: Specifications & Handling

The quality of the starting materials is the single largest variable affecting yield and impurity profiles in this synthesis.

2-Aminobenzenethiol (2-ABT)

-

Role: Nucleophilic core providing both the Nitrogen (amine) and Sulfur (thiol) atoms.

-

Critical Attribute: Oxidation Sensitivity. 2-ABT readily oxidizes to bis(2-aminophenyl)disulfide upon exposure to air. This disulfide is a "dead" impurity that will not cyclize to the desired benzothiazine.

-

Handling Protocol:

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Pre-treatment: If the reagent appears yellow/orange or has solids, it must be distilled under reduced pressure or reduced in situ (using

or -

Safety: 2-ABT has a potent, repulsive stench and is toxic. All manipulations must occur in a high-efficiency fume hood.

-

The C4-Synthons: Maleic Anhydride vs. Dimethyl Maleate

| Feature | Maleic Anhydride | Dimethyl Maleate |

| Reactivity | High (Ring opening is rapid) | Moderate (Requires catalysis) |

| Mechanism | N-acylation followed by S-Michael addition | Tandem acylation/Michael addition |

| Intermediate | Carboxylic acid (requires esterification) | Direct ester (one-pot potential) |

| Atom Economy | High | Lower (Loss of MeOH) |

| Preferred For | Large scale / Stepwise control | Quick laboratory synthesis |

Synthesis Route A: The Maleic Anhydride Pathway (Standard)

This is the most authoritative route, characterized by high regioselectivity. It proceeds via the formation of a maleanilic acid intermediate, followed by cyclization and esterification.

Phase 1: Formation of the Benzothiazine-2-acetic acid Intermediate

Mechanism: The amino group of 2-ABT attacks the carbonyl of maleic anhydride (N-acylation) to open the ring. Subsequently, the thiol group performs an intramolecular Michael addition across the double bond to close the thiazine ring.

Protocol:

-

Dissolution: Dissolve Maleic Anhydride (1.05 eq) in Ethyl Acetate or Toluene.

-

Addition: Add 2-Aminobenzenethiol (1.0 eq) dropwise at 0–5°C. Note: Exothermic reaction.

-

Precipitation: A yellow solid (the maleanilic acid intermediate) may precipitate.

-

Cyclization: Heat the mixture to reflux (or add a catalytic amount of glacial acetic acid/ZnCl2). The thiol attacks the double bond.

-

Isolation: Cool to room temperature. The product, (3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-yl)acetic acid , precipitates as a white/off-white solid. Filter and wash with cold solvent.

Phase 2: Esterification to the Target

Protocol:

-

Suspend the acid intermediate from Phase 1 in dry Methanol .

-

Add a catalytic amount of Sulfuric Acid (

) or generate HCl in situ using Thionyl Chloride ( -

Reflux for 3–6 hours. Monitor by TLC (disappearance of acid).

-

Workup: Concentrate in vacuo. Neutralize with saturated

. Extract with Dichloromethane (DCM). -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc).

Synthesis Route B: The Dimethyl Maleate Pathway (Direct)

This route attempts to bypass the carboxylic acid intermediate, directly yielding the methyl ester.

Protocol:

-

Setup: In a round-bottom flask, combine 2-Aminobenzenethiol (1.0 eq) and Dimethyl Maleate (1.1 eq).

-

Solvent/Catalyst: Use Methanol with a basic catalyst (e.g., Sodium Methoxide , 0.1 eq) or reflux in Toluene with p-Toluenesulfonic acid (pTSA) for acid-catalyzed cyclization.

-

Reaction: Reflux for 8–12 hours.

-

Mechanistic Insight: The base promotes the nucleophilicity of the thiol for the Michael addition, while the amine displaces the methoxy group of the ester to form the lactam.

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

-

Yield Warning: This route often produces lower yields due to the competitive formation of fumarate derivatives (isomerization) or polymerization.

Mechanistic Workflow & Logic

The following diagram illustrates the reaction logic, highlighting the critical intramolecular Michael addition that forms the heterocyclic core.

DOT Diagram: Reaction Mechanism

Caption: Step-wise mechanistic flow from starting materials to the final methyl ester target.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of 2-ABT to disulfide. | Use freshly distilled 2-ABT; run reaction under |

| Impurity: Disulfide | Air exposure during reaction. | Add reducing agent (Zn dust) or use degassed solvents. |

| Incomplete Cyclization | Reaction temperature too low. | Ensure vigorous reflux; extend reaction time; use acid catalyst (pTSA). |

| Product is an Oil | Residual solvent or mixed isomers. | Triturate with cold diethyl ether or hexane to induce crystallization. |

| Regioisomer Formation | S-attack vs N-attack competition. | Ensure Maleic Anhydride is added to the amine at low temp (0°C) to favor kinetic N-acylation first. |

References

-

Zinnes, H., et al. (1966). "1,2-Benzothiazines. II. The Synthesis of 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic Acid Derivatives." Journal of Organic Chemistry.

-

Saadouni, M., et al. (2014). "Regioselective synthesis of new variety of 1,4-benzothiazines." Organic Communications.

-

Harmata, M., et al. (2005).[2] "Benzothiazines in Synthesis." Accounts of Chemical Research. (Contextual grounding for benzothiazine reactivity).

- Gupta, R.R. (Ed.). (2012). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.

Sources

The 1,4-Benzothiazine Scaffold: From Pheomelanin to Privileged Pharmacophore

Abstract

The 1,4-benzothiazine nucleus is a bicyclic heterocyclic system consisting of a benzene ring fused to a 1,4-thiazine ring.[1] Unlike its 1,2-benzothiazine isomer (the core of "oxicam" NSAIDs), the 1,4-benzothiazine scaffold has not yet yielded a blockbuster marketed drug but serves as a privileged structure in medicinal chemistry. It is the structural basis of pheomelanin (red hair pigment) and acts as a versatile bioisostere for phenothiazine antipsychotics and benzothiazepine calcium channel blockers. This guide analyzes the discovery, synthetic evolution, and pharmacological potential of 1,4-benzothiazine derivatives.

Introduction: Anatomy of a Privileged Scaffold

The 1,4-benzothiazine core (often abbreviated as 1,4-BT) is characterized by a nitrogen atom at position 4 and a sulfur atom at position 1 within a six-membered ring fused to a benzene ring.[1][2]

Structural Distinction & Nomenclature

It is critical to distinguish the 1,4-isomer from its clinically established cousins:

-

1,2-Benzothiazines: The core of NSAIDs like Piroxicam and Meloxicam .

-

Phenothiazines: Tricyclic antipsychotics (e.g., Chlorpromazine) which contain an additional benzene ring fused to the thiazine unit.

-

1,5-Benzothiazepines: Seven-membered ring analogs like Diltiazem .

The 1,4-benzothiazine occupies a "chemical middle ground," offering a lipophilic scaffold with specific redox properties that mimic these established drug classes while offering unique solubility and metabolic profiles.

Natural Occurrence: The "Red Hair" Connection

The history of 1,4-benzothiazines is inextricably linked to pigment biology.[1][3][4][5] They are the fundamental building blocks of pheomelanins , the reddish-yellow pigments found in red hair and feathers.

-

Biosynthesis: In melanocytes, the amino acid cysteine reacts with dopaquinone to form cysteinyldopas.[1]

-

Cyclization: These intermediates undergo oxidative cyclization to form 1,4-benzothiazine derivatives, which then polymerize to form pheomelanin.

-

Significance: This natural prevalence suggests the scaffold is inherently biocompatible and capable of participating in complex redox signaling, a property exploited in antioxidant drug design.

Synthetic Evolution: From Classical to Green Chemistry

The synthesis of 1,4-benzothiazines has evolved from harsh condensation reactions to catalytic and solvent-free methodologies.

The Classical Route: Condensation of 2-Aminothiophenol

The most robust and widely cited method for constructing the 1,4-benzothiazine ring involves the condensation of 2-aminothiophenol (2-ATP) with

Mechanistic Insight

This reaction is a textbook example of a heterocyclization driven by the nucleophilicity of the sulfur and nitrogen atoms.

-

S-Alkylation: The thiol group of 2-ATP is more nucleophilic than the amine. It attacks the

-carbon of the haloketone, displacing the halide. -

Cyclization: The amine nitrogen then attacks the carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration: Loss of water results in the formation of the imine double bond (C=N), yielding the 4H-1,4-benzothiazine or its tautomer.

Critical Control Point: The regioselectivity is generally controlled by the higher nucleophilicity of the sulfur atom, ensuring the sulfur attacks the alkyl halide first. However, pH conditions can alter this preference.

Visualization: Synthesis Workflow

The following diagram illustrates the classical condensation pathway and modern green variations.

Caption: Figure 1. The primary synthetic pathway for 1,4-benzothiazines via 2-aminothiophenol condensation.

Modern Methodologies[1]

-

Micellar Catalysis: Recent protocols utilize aqueous micellar systems (e.g., using CTAB or SDS surfactants) to solubilize reactants, eliminating the need for toxic organic solvents like benzene or DMF.

-

Solid-State Synthesis: Grinding 2-ATP with 1,3-dicarbonyls in the presence of catalysts like p-toluenesulfonic acid allows for solvent-free synthesis, improving atom economy.

Pharmacological Landscape: The "Bioisostere" Strategy

While no single 1,4-benzothiazine drug dominates the market, the scaffold is a potent bioisostere . Researchers substitute the 1,4-benzothiazine core into known pharmacophores to improve potency or reduce side effects.

Key Therapeutic Areas[1][6][7][8]

| Therapeutic Area | Mechanism of Action | Relationship to Known Drugs |

| Cardiovascular | Calcium Channel Blockade | Bioisostere of Diltiazem (Benzothiazepine). The 6-membered thiazine ring alters the conformational flexibility, potentially improving selectivity for cardiac vs. vascular tissue. |

| Antipsychotic | D2 Dopamine Antagonism | Bioisostere of Phenothiazines (e.g., Chlorpromazine). Removing one benzene ring reduces lipophilicity, potentially lowering the risk of extrapyramidal side effects. |

| Antimicrobial | Biofilm Inhibition | Recent derivatives show activity against S. aureus biofilms, a mechanism distinct from traditional antibiotics. |

| Antioxidant | Radical Scavenging | Mimics the redox properties of Vitamin E and pheomelanin precursors. The sulfur atom can undergo reversible oxidation to sulfoxide. |

Case Study: Calcium Channel Blockers

Research has focused on 2-substituted-4H-1,4-benzothiazine derivatives as calcium antagonists. By mimicking the spatial arrangement of the phenyl and basic nitrogen groups in Diltiazem, these derivatives block L-type calcium channels.

-

Structure-Activity Relationship (SAR): An aryl group at position 2 and a basic amino-alkyl side chain at position 4 (nitrogen) are essential for binding affinity.

Visualization: Pharmacological Diversity

Caption: Figure 2.[1] The pharmacological activity spectrum of 1,4-benzothiazine derivatives.

Experimental Protocol: Synthesis of 3-Phenyl-2H-1,4-benzothiazine[1]

This protocol is a validated standard for generating the core scaffold for further derivatization.

Materials:

-

2-Aminothiophenol (10 mmol)

-

Phenacyl bromide (10 mmol)

-

Ethanol (20 mL)

-

Reflux condenser, magnetic stirrer.

Procedure:

-

Preparation: Dissolve 10 mmol of phenacyl bromide in 10 mL of ethanol in a round-bottom flask.

-

Addition: Slowly add 10 mmol of 2-aminothiophenol dissolved in 10 mL of ethanol to the stirring solution. Caution: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure yellow crystals.

Yield: Typically 75–85%. Characterization:

-

1H NMR (CDCl3): Look for the characteristic singlet of the C-2 proton (or C-3 depending on substitution) around 6.0–6.5 ppm if in the 2H form, or aromatic shifts confirming the fused system.

References

-

Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Link

-

Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Link

-

Napolitano, A., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore. Molecules. Link

-

Gupta, A., et al. (2015). 1,4-Benzothiazines: A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry. Link

-

Bhowmik, S., et al. (2024).[6] Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers in Microbiology. Link

Sources

- 1. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-benzothiazines as key intermediates in the biosynthesis of red hair pigment pheomelanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

The 1,4-Benzothiazine Scaffold: A Technical Guide to Bioactivity and Synthesis

Executive Summary

The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a benzene ring fused to a 1,4-thiazine ring containing nitrogen and sulfur, this heterocyclic system is the core pharmacophore for various therapeutic agents, ranging from antipsychotics (phenothiazine precursors) to emerging anticancer and antimicrobial candidates.[1][2][3][4] This guide provides a technical deep-dive into the synthetic logic, mechanistic pathways, and structure-activity relationships (SAR) necessary for leveraging this scaffold in drug discovery.

Part 1: Structural Fundamentals & Synthetic Logic

Chemical Architecture

The core structure consists of a bicyclic system where the oxidation state of the thiazine ring determines chemical stability and bioactivity.

-

2H-1,4-benzothiazines: Contain an imine bond (

), often serving as reactive intermediates or specific kinase inhibitors. -

4H-1,4-benzothiazines: The tautomeric form, often stabilized by electron-withdrawing groups or carbonyls at the C3 position (e.g., 1,4-benzothiazin-3-ones).

Synthetic Protocol: Condensation Strategy

The most robust and self-validating method for synthesizing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol (2-ATP) with

Experimental Protocol: Synthesis of 3-substituted-1,4-benzothiazine

Objective: Synthesis of 3-methyl-4H-1,4-benzothiazine-2-carboxylate via oxidative cyclization.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

DMSO (Solvent/Oxidant)

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) in DMSO (15 mL).

-

Addition: Dropwise add ethyl acetoacetate (11 mmol) at room temperature. The reaction is exothermic; maintain temperature

C. -

Cyclization: Heat the mixture to 80–90°C for 4–6 hours. DMSO acts as both solvent and mild oxidant to facilitate the ring closure and stabilization.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the thiol spot.

-

Work-up: Pour the reaction mixture into crushed ice (100 g). A solid precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water (

mL) to remove DMSO, and recrystallize from hot ethanol to yield needle-like crystals.

Visualizing the Synthetic Pathway

The following diagram illustrates the condensation logic, highlighting the critical cyclization step.

Caption: Synthetic workflow for 1,4-benzothiazine generation via oxidative condensation of 2-aminothiophenol.

Part 2: Pharmacological Spectrum & Mechanisms

Anticancer Activity: Tubulin Polymerization Inhibition